molecular formula C17H13N3O2 B14138858 2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide

2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide

Cat. No.: B14138858
M. Wt: 291.30 g/mol
InChI Key: PFABDVUEADHXQA-YBFXNURJSA-N
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Description

2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide is a Schiff base ligand that has garnered significant interest in various fields of chemistry, particularly coordination chemistry. This compound is known for its versatile coordination behavior, which allows it to form various complexes with different metal ions. These complexes exhibit interesting properties such as photoluminescence and magnetic properties, making them potential candidates for applications in fields like bioimaging, anticancer therapy, and as MRI contrast agents .

Preparation Methods

The synthesis of 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide typically involves the condensation reaction between 8-hydroxyquinoline-2-carbaldehyde and benzohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol, often in the presence of a catalyst like glacial acetic acid. The reaction conditions are generally mild, and the product is obtained in high yield .

Chemical Reactions Analysis

2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to potential anticancer and antimicrobial effects. The compound’s photoluminescent properties are attributed to the electronic transitions within the quinoline moiety and the metal-ligand interactions .

Comparison with Similar Compounds

Similar compounds to 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide include other Schiff base ligands derived from 8-hydroxyquinoline and benzohydrazide derivatives. These compounds share similar coordination behavior and applications but may differ in their specific properties and reactivity. Some examples include:

These similar compounds highlight the versatility and potential of Schiff base ligands in various scientific and industrial applications.

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

2-hydroxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide

InChI

InChI=1S/C17H13N3O2/c21-15-9-2-1-8-14(15)17(22)20-19-11-13-6-3-5-12-7-4-10-18-16(12)13/h1-11,21H,(H,20,22)/b19-11+

InChI Key

PFABDVUEADHXQA-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3)O

solubility

3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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